molecular formula C15H14N2O3 B4575722 N-methyl-N'-(4-phenoxyphenyl)oxamide

N-methyl-N'-(4-phenoxyphenyl)oxamide

Cat. No.: B4575722
M. Wt: 270.28 g/mol
InChI Key: OWBFKMWMMIILQR-UHFFFAOYSA-N
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Description

N-methyl-N'-(4-phenoxyphenyl)oxamide is a substituted oxamide derivative characterized by a methyl group on one nitrogen atom and a 4-phenoxyphenyl substituent on the adjacent nitrogen. Oxamides, with the general structure (-C(O)-NH-C(O)-NH-), are amide derivatives of oxalic acid. The substituents on the nitrogen atoms significantly influence their physical, chemical, and biological properties .

Properties

IUPAC Name

N-methyl-N'-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16-14(18)15(19)17-11-7-9-13(10-8-11)20-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBFKMWMMIILQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-(4-phenoxyphenyl)oxamide typically involves the reaction of N-methylamine with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-methyl-N’-(4-phenoxyphenyl)oxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(4-phenoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxamides with different functional groups.

Scientific Research Applications

N-methyl-N’-(4-phenoxyphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N’-(4-phenoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include the inhibition of signal transduction pathways or the modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Structural and Substituent Effects
  • N,N′-Bis(1-methoxycarbonylvinyl)oxamide (Compound 2 in ): This bis-oxamide derivative, synthesized via elimination reactions, features methoxycarbonylvinyl groups. Compared to N-methyl-N'-(4-phenoxyphenyl)oxamide, its linear, electron-withdrawing substituents reduce steric bulk but increase polarity, likely enhancing solubility in polar solvents .
  • N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide (): This compound incorporates chloro, methyl, and methoxybenzyl groups.
  • Bis(trifluoromethylphenyl)acetamide derivatives (Compounds 44–47 in ): These bis-amide analogs with trifluoromethyl groups exhibit high lipophilicity and metabolic stability due to fluorine’s electronegativity. In contrast, the phenoxyphenyl group in this compound may offer π-π stacking interactions but lower chemical inertness .
Physical Properties

Substituents critically affect melting points and solubility:

  • N,N′-Dialkyl oxamides (e.g., tetraethyloxamide): Exhibit lower melting points (~50°C) and hygroscopicity, with solubility in nonpolar solvents .
  • This compound: The bulky phenoxyphenyl group likely increases melting point (estimated >150°C) compared to tetraalkyl derivatives, while the methyl group may moderately enhance solubility in semi-polar solvents like chloroform .
  • Oxamide-hydrazone hybrids (Compounds 7a–7n in ): Hydrazone moieties introduce hydrogen-bonding capacity, improving aqueous solubility relative to alkyl/aryl-substituted oxamides .

Data Tables

Table 1: Comparative Properties of Oxamide Derivatives

Compound Substituents Melting Point (°C) Solubility Profile Key Application Reference
Oxamide (parent compound) None 419 (decomp.) Slight in water Fertilizers
Tetraethyloxamide Four ethyl groups ~50 Nonpolar solvents Solvent-stable ligands
This compound Methyl, 4-phenoxyphenyl >150 (estimated) Chloroform, DMSO Potential anticancer Inferred
Oxamide-hydrazone (7k) Hydrazone + aryl groups 180–200 DMSO, aqueous buffers Anticancer agents

Table 2: Substituent Impact on Oxamide Reactivity

Substituent Type Electronic Effect Steric Effect Example Compound Outcome
Phenoxyphenyl Moderate donating High This compound Enhanced π interactions, lower solubility
Trifluoromethyl () Strong withdrawing Moderate Compound 44 Increased metabolic stability
Methoxy () Donating Low N'-(3-chloro-4-methylphenyl)... Polarized reactivity

Research Findings and Implications

  • Agricultural Use (): While unsubstituted oxamide is a slow-release fertilizer, bulky substituents in this compound may hinder hydrolysis, reducing nitrogen release efficiency .
  • Electrochemical Behavior (): Oxamide’s stability in batteries suggests that substituted derivatives could serve as organic electrode materials if functional groups tolerate redox cycling .
  • Synthetic Limitations (): Elimination side reactions during synthesis necessitate careful optimization for sterically hindered oxamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-N'-(4-phenoxyphenyl)oxamide
Reactant of Route 2
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N-methyl-N'-(4-phenoxyphenyl)oxamide

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